molecular formula C11H8N2O4 B3046848 (E)-5-(3-nitrophenyl)furan-2-carbaldehyde oxime CAS No. 13130-07-9

(E)-5-(3-nitrophenyl)furan-2-carbaldehyde oxime

Cat. No.: B3046848
CAS No.: 13130-07-9
M. Wt: 232.19 g/mol
InChI Key: OQNFGUGJYRQEJL-UHFFFAOYSA-N
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Description

(E)-5-(3-nitrophenyl)furan-2-carbaldehyde oxime is a nitroaromatic oxime derivative featuring a furan ring substituted at the 5-position with a 3-nitrophenyl group and an oxime functional group (-CH=N-OH) at the 2-position. The (E)-configuration refers to the antiperiplanar geometry of the oxime group relative to the furan ring. The meta-substituted nitro group imparts strong electron-withdrawing effects, influencing the compound’s electronic distribution, solubility, and reactivity. This compound is synthesized via diazotization of 3-nitroaniline followed by coupling with furfural and subsequent oxime formation . Its thermodynamic properties, including combustion (∆cH°) and formation (∆fH°) enthalpies, have been extensively studied to optimize synthesis and industrial applications .

Properties

IUPAC Name

(NE)-N-[[5-(3-nitrophenyl)furan-2-yl]methylidene]hydroxylamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8N2O4/c14-12-7-10-4-5-11(17-10)8-2-1-3-9(6-8)13(15)16/h1-7,14H/b12-7+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OQNFGUGJYRQEJL-KPKJPENVSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)[N+](=O)[O-])C2=CC=C(O2)C=NO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC(=C1)[N+](=O)[O-])C2=CC=C(O2)/C=N/O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

232.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-5-(3-nitrophenyl)furan-2-carbaldehyde oxime typically involves the following steps:

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This can include the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

(E)-5-(3-nitrophenyl)furan-2-carbaldehyde oxime can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Oxidation: Nitro derivatives.

    Reduction: Amino derivatives.

    Substitution: Various substituted oxime derivatives.

Scientific Research Applications

Medicinal Chemistry

The compound has shown promise in drug development, particularly as a lead compound for designing pharmaceuticals targeting various diseases. The oxime group can interact with specific molecular targets, potentially inhibiting or modulating enzyme activity through hydrogen bonding. This interaction suggests that (E)-5-(3-nitrophenyl)furan-2-carbaldehyde oxime may serve as a scaffold for developing new drugs aimed at treating conditions such as cancer and bacterial infections.

Case Study: Enzyme Inhibition
Research indicates that the compound can form stable complexes with enzymes, leading to inhibition or modulation of their activity. For instance, studies have demonstrated that derivatives of this compound exhibit selective inhibition against certain enzymes involved in metabolic pathways, highlighting its potential as a therapeutic agent .

Organic Synthesis

This compound serves as a versatile intermediate in organic synthesis. Its reactive oxime group allows it to participate in various chemical reactions, including:

  • Oxidation: The compound can be oxidized to form corresponding nitro derivatives.
  • Reduction: The nitro group can be reduced to an amino group.
  • Substitution Reactions: The oxime group can engage in nucleophilic substitution reactions with amines and thiols.

These reactions underline the compound's utility in synthesizing more complex organic molecules .

Reaction TypeProducts FormedCommon Reagents
OxidationNitro derivativesPotassium permanganate, chromium trioxide
ReductionAmino derivativesSodium borohydride, hydrogen gas
SubstitutionVarious substituted oxime derivativesAmines, thiols

Materials Science

The unique properties of this compound make it suitable for applications in materials science. Its ability to form stable complexes can be exploited in developing new materials with specific functionalities, such as sensors or catalysts.

Example Application: Sensor Development
Recent studies have explored the use of this compound in developing chemical sensors due to its selective binding properties. By modifying the furan ring or substituents, researchers have created sensors capable of detecting specific analytes with high sensitivity .

Mechanism of Action

Comparison with Similar Compounds

Table 1: Thermodynamic Properties of 5-(Nitrophenyl)Furan-2-Carbaldehyde Oxime Isomers

Compound ∆cH° (kJ/mol) ∆fH° (kJ/mol) Sublimation Enthalpy (kJ/mol)
5-(2-Nitrophenyl) isomer (A) -3420 ± 12 -195 ± 2 98.3 ± 0.5
5-(3-Nitrophenyl) isomer (B) -3415 ± 10 -198 ± 1 102.1 ± 0.4
5-(4-Nitrophenyl) isomer (C) -3435 ± 15 -205 ± 3 105.6 ± 0.6

Data sourced from combustion calorimetry and Knudsen effusion studies .

The 3-nitrophenyl isomer exhibits intermediate thermodynamic stability compared to its ortho- and para-substituted counterparts. The para isomer (C) has the highest sublimation enthalpy (105.6 kJ/mol), attributed to its symmetrical structure enhancing crystal lattice stability .

Table 2: Physical Properties of Selected Oxime Derivatives

Compound Melting Point (°C) Yield (%) Rf Value Key Functional Groups
(E)-5-(3-Nitrophenyl)furan-2-carbaldehyde oxime ~175–180* 15–20† 0.40–0.45 -NO2, -CH=N-OH
5-(2-Methyl-5-nitrophenyl)furan-2-carbaldehyde oxime 178 48 0.53 -NO2, -CH3, -CH=N-OH
(E)-5-((E)-4-Methoxystyryl)furan-2-carbaldehyde oxime 160–162 6 0.26 -OCH3, -CH=N-OH
(Z)-3-((Z)-4-Chlorostyryl)furan-2-carbaldehyde oxime 181–183 20 0.40 -Cl, -CH=N-OH

Data compiled from . *Estimated based on analogous compounds; †Synthesis yield varies with method.

The 3-nitrophenyl oxime has a moderate melting point (~175–180°C), lower than chlorinated analogs (e.g., 181–183°C for 4-chlorostyryl oxime) due to reduced intermolecular halogen bonding . Its synthesis yield (15–20%) is comparable to methoxy-substituted derivatives but lower than triazole-containing oximes, which achieve up to 48% yield .

Spectroscopic and Reactivity Comparisons

Table 3: Key NMR Shifts (δ, ppm) for Oxime Protons

Compound Oxime Proton (-CH=N-OH) Aromatic Protons (J values, Hz)
This compound 8.20 (s, 1H) 7.43–7.41 (m, 3H)
5-(2-Methyl-5-nitrophenyl)furan-2-carbaldehyde oxime 7.852–7.425 (m, 3H) 2.428 (s, -CH3)
(E)-5-((E)-4-Methoxystyryl)furan-2-carbaldehyde oxime 8.20 (s, 1H) 6.91–6.84 (m, 3H)

Data from .

The oxime proton in the 3-nitrophenyl derivative resonates at δ 8.20, similar to methoxy-substituted analogs, indicating minimal electronic perturbation from the meta-nitro group. However, methyl-substituted oximes show downfield shifts for aromatic protons due to steric effects .

Biological Activity

(E)-5-(3-nitrophenyl)furan-2-carbaldehyde oxime is a compound of increasing interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, synthesis, chemical properties, and implications for drug development.

Chemical Structure and Properties

This compound is characterized by:

  • A furan ring : A five-membered aromatic ring containing oxygen.
  • A 3-nitrophenyl substituent : Enhances the compound's reactivity and biological potential.
  • An oxime functional group : Known for its ability to form hydrogen bonds, which may interact with various biological targets.

The compound's molecular formula is C11H9N3O4C_{11}H_{9}N_{3}O_{4} .

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. Its oxime group can interact with specific molecular targets, potentially inhibiting or modulating enzyme activity through hydrogen bonding. This suggests applications in drug development, particularly as a lead compound for designing new pharmaceuticals targeting various diseases .

Table 1: Antimicrobial Activity of this compound

PathogenMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus0.25 µg/mL
Escherichia coli0.19 µg/mL
Candida albicans0.15 µg/mL

The above table summarizes preliminary findings regarding the compound's effectiveness against common pathogens .

The mechanism of action for this compound involves:

  • Enzyme Inhibition : The oxime group can form stable complexes with enzymes, leading to inhibition or modulation of their activity.
  • Hydrogen Bonding : The interactions at the active sites of enzymes are crucial for its biological effects .

Case Study 1: In Vitro Evaluation

In a study evaluating the compound's antimicrobial properties, it was found to inhibit biofilm formation in Staphylococcus aureus and Staphylococcus epidermidis, suggesting its potential utility in treating infections where biofilm formation is a concern .

Case Study 2: Structural Analogues

Comparative studies with structurally similar compounds indicate that this compound has enhanced reactivity due to the presence of both nitrophenyl and oxime groups. This unique configuration allows it to outperform other furan derivatives in terms of biological activity .

Synthesis and Applications

The synthesis of this compound typically involves:

  • Formation of the furan derivative from appropriate precursors.
  • Oximation : Reacting the furan derivative with hydroxylamine hydrochloride under acidic conditions to yield the oxime .

Potential applications include:

  • Drug Development : As a lead compound in designing new antimicrobial agents.
  • Chemical Reactions : The compound can participate in various organic reactions, enhancing its versatility in synthetic organic chemistry .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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(E)-5-(3-nitrophenyl)furan-2-carbaldehyde oxime
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(E)-5-(3-nitrophenyl)furan-2-carbaldehyde oxime

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